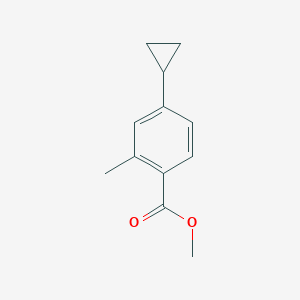

Methyl 4-cyclopropyl-2-methylbenzoate

概要

説明

Methyl 4-cyclopropyl-2-methylbenzoate is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF), methanol, and water . The reaction mixture is stirred at 70°C for 2 hours . After the reaction, the excess solvent is removed under reduced pressure . The aqueous layer is then acidified with a 10 percent HCl solution and extracted with ethyl acetate (EtOAc) . The organic extracts are dried and concentrated to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14O2/c1-8-7-10 (9-3-4-9)5-6-11 (8)12 (13)14-2/h5-7,9H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, the compound’s synthesis involves reactions with lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF), methanol, and water .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 190.24 . The compound is stored at a temperature between 2-8°C .科学的研究の応用

1. Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, a related compound to Methyl 4-cyclopropyl-2-methylbenzoate, has been extensively studied for its structural properties. Sharfalddin et al. (2020) analyzed its single crystal X-ray structure and conducted Hirshfeld surface analysis. They also performed computational calculations to understand the molecular properties and pharmaceutical activities of the molecule (Sharfalddin et al., 2020).

2. Synthesis and Chemical Transformations

In the context of synthetic chemistry, Prokopenko et al. (2007) synthesized Methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane, which is structurally similar to this compound. This synthesis led to understanding the chemical transformations and catalytic reactions involving cyclopropyl(methoxycarbonyl)carbene (Prokopenko et al., 2007).

3. Anaerobic Degradation Pathways

Research by Lahme et al. (2012) focused on the anaerobic degradation of 4-methylbenzoate in a denitrifying alphaproteobacterium. This study is relevant for understanding the environmental and microbial interactions of compounds like this compound (Lahme et al., 2012).

4. Mesogenic Properties

A study by Prajapati and Modi (2010) on rod-shaped 4-methylbenzoic acid derivatives explored the mesogenic properties of such compounds. This research contributes to understanding the behavior of similar compounds in liquid crystal technology (Prajapati & Modi, 2010).

5. Catalytic Hydrolysis of Phosphodiester Bonds

Research into catalytic hydrolysis involving 4-(1,4,7,10-Tetraazacyclotetradec-1-yl)methylbenzoic acid, a compound related to this compound, was conducted by Knight et al. (2004). This work contributes to understanding the potential applications of such compounds in biochemical processes (Knight et al., 2004).

Safety and Hazards

The safety information for Methyl 4-cyclopropyl-2-methylbenzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound .

特性

IUPAC Name |

methyl 4-cyclopropyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-7-10(9-3-4-9)5-6-11(8)12(13)14-2/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOSWMDGEIECAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

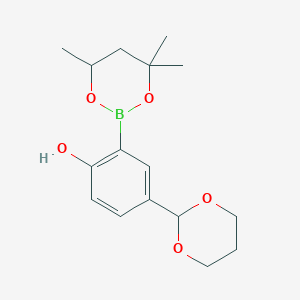

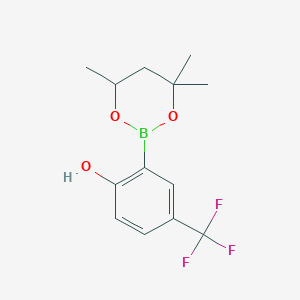

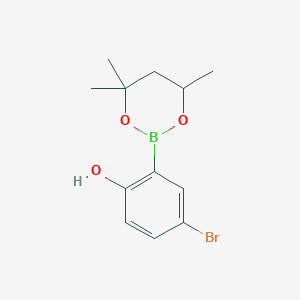

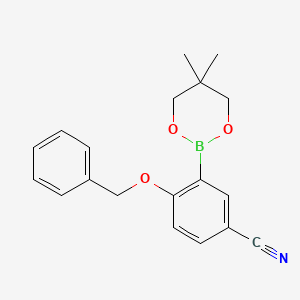

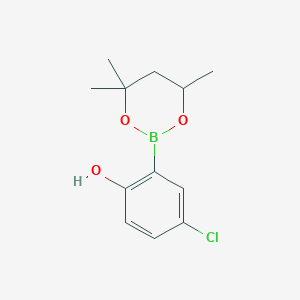

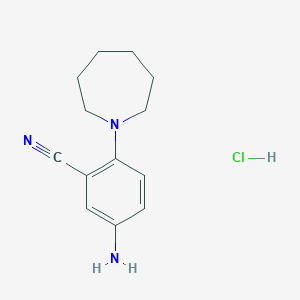

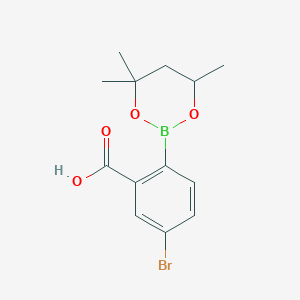

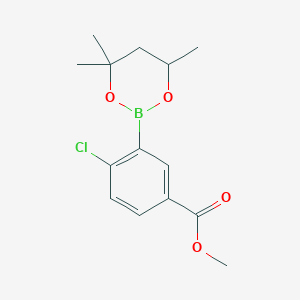

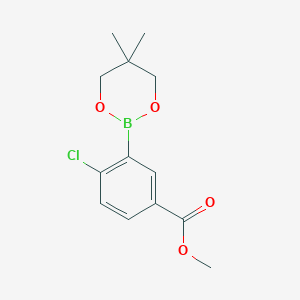

Synthesis routes and methods I

Procedure details

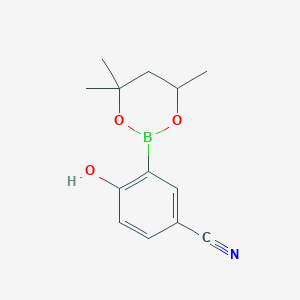

Synthesis routes and methods II

Procedure details

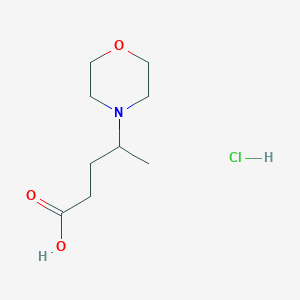

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

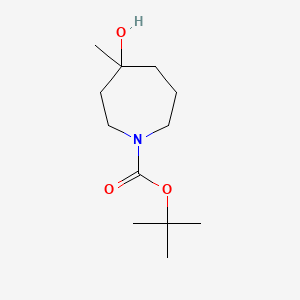

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。